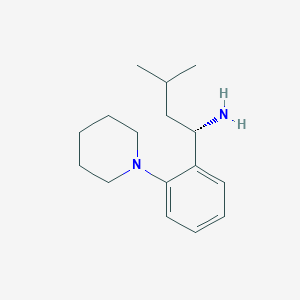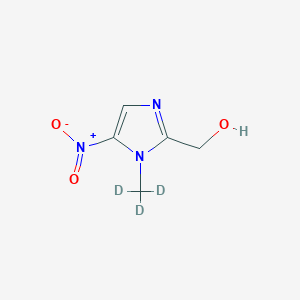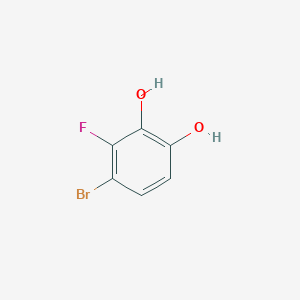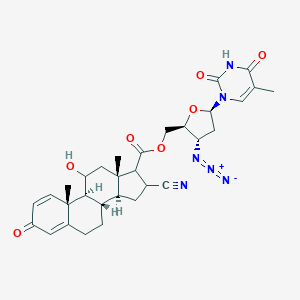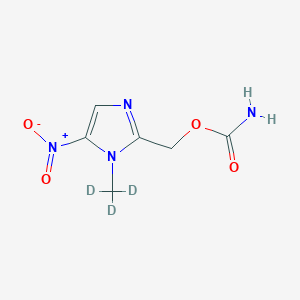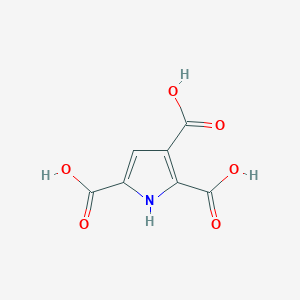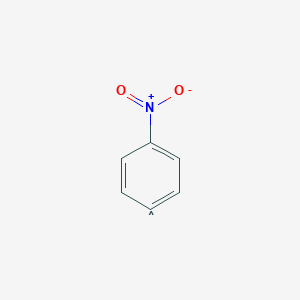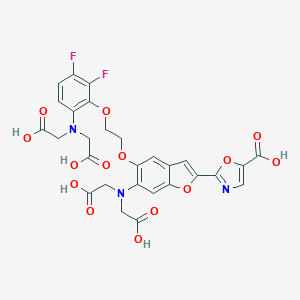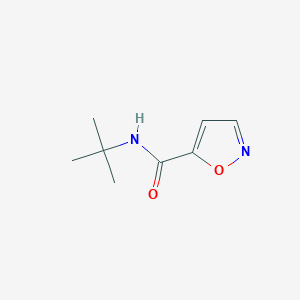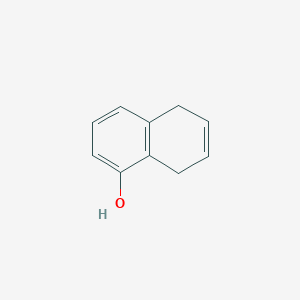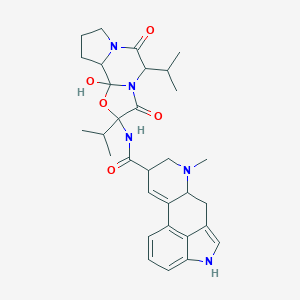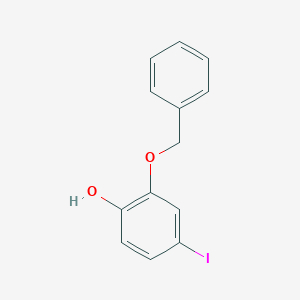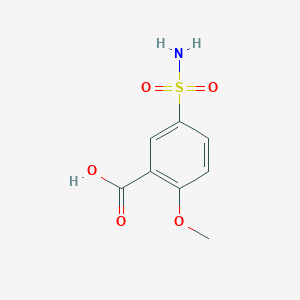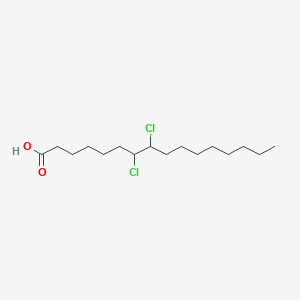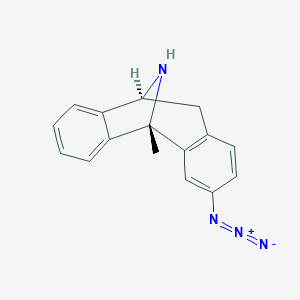
3-Azido-MK 801
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-MK 801 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of MK 801, which is a well-known non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The addition of an azido group to MK 801 results in 3-Azido-MK 801, which has unique properties that make it useful in various research applications.
Mechanism Of Action
3-Azido-MK 801 acts as a non-competitive antagonist of the 3-Azido-MK 801 receptor. It binds to a specific site on the receptor, which prevents the binding of glutamate and the subsequent activation of the receptor. This results in a decrease in calcium influx and the inhibition of downstream signaling pathways. The addition of an azido group to MK 801 does not significantly alter its mechanism of action.
Biochemical And Physiological Effects
The use of 3-Azido-MK 801 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit 3-Azido-MK 801 receptor-mediated synaptic plasticity, which is important for learning and memory. Additionally, 3-Azido-MK 801 has been shown to reduce the excitotoxicity associated with 3-Azido-MK 801 receptor activation. The compound has also been shown to modulate the activity of other ion channels, such as voltage-gated calcium channels.
Advantages And Limitations For Lab Experiments
The use of 3-Azido-MK 801 in lab experiments has several advantages. The compound is highly specific for the 3-Azido-MK 801 receptor and has a long half-life, which allows for extended experiments. Additionally, the addition of an azido group to MK 801 allows for the use of photoaffinity labeling techniques, which can be used to identify the binding site of the compound on the receptor. However, there are also limitations to the use of 3-Azido-MK 801. The compound is highly toxic and must be handled with care. Additionally, the use of the compound in vivo may not accurately reflect the effects observed in vitro.
Future Directions
For the use of the compound include drug development, the study of 3-Azido-MK 801 receptor function in disease states, and the study of ion channel function and regulation.
Synthesis Methods
The synthesis of 3-Azido-MK 801 involves the addition of an azido group to MK 801. The reaction is usually carried out using sodium azide and triethylamine in anhydrous dimethylformamide. The resulting compound is then purified using column chromatography. The synthesis of 3-Azido-MK 801 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-Azido-MK 801 has been used in various scientific research applications, including the study of 3-Azido-MK 801 receptor function and regulation. The compound has been used to investigate the interaction between 3-Azido-MK 801 receptors and other proteins, such as PSD-95 and CaMKII. Additionally, 3-Azido-MK 801 has been used to study the trafficking and localization of 3-Azido-MK 801 receptors within cells. The compound has also been used in the development of new drugs that target the 3-Azido-MK 801 receptor.
properties
CAS RN |
127627-58-1 |
|---|---|
Product Name |
3-Azido-MK 801 |
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
(1R,9S)-4-azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14N4/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(19-20-17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/t15-,16-/m0/s1 |
InChI Key |
ZXRNPVOTFWAJGE-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@]12C3=CC=CC=C3[C@@H](N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
Canonical SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)N=[N+]=[N-] |
synonyms |
3-azido-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 3-azido-MK 801 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



